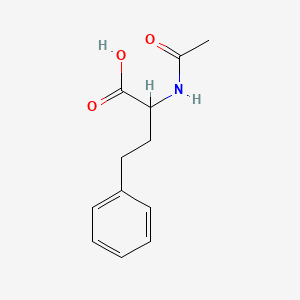

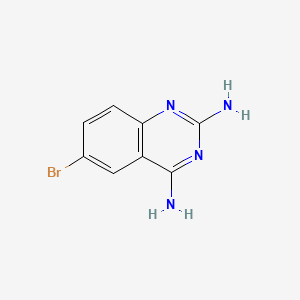

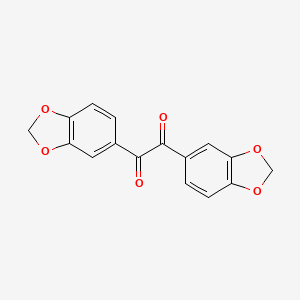

![molecular formula C6H11NO2 B1267967 1H,3H,5H-Oxazolo[3,4-c]oxazole, dihydro-7a-methyl- CAS No. 7747-34-4](/img/structure/B1267967.png)

1H,3H,5H-Oxazolo[3,4-c]oxazole, dihydro-7a-methyl-

Vue d'ensemble

Description

Synthesis Analysis

Oxazolone, also known as azlactone, and related compounds like oxazoles can be synthesized via various routes. One common method involves the cyclization of acyl-nitroso compounds with urea in boiling methanol or ethanol to produce dihydro-oxazines, which are closely related to oxazoles. The dehydration of these dihydro-oxazines can lead to the formation of oxazines, a step that might be analogous in the synthesis of specific oxazoles like the one (Sainsbury, 1991).

Molecular Structure Analysis

Oxazoles and oxazolones exhibit diverse molecular structures due to the presence of oxygen and nitrogen atoms within the ring. These atoms contribute to the heterocyclic compound’s chemical behavior and reactivity. Oxazolones exist in five isomeric forms, varying by the location of the carbonyl group and the double bonds. This structural diversity is essential for the compound’s chemical versatility and its utility in various synthetic applications (Kushwaha & Kushwaha, 2021).

Chemical Reactions and Properties

Oxazoles are known for their reactivity in various chemical reactions, including electrophilic substitutions and nucleophilic additions, due to the electron-rich nature of the nitrogen atom and the aromatic system. These reactions allow for further functionalization and modification of the oxazole ring, expanding the chemical diversity and utility of these compounds. Specific reactions and properties would depend on the substituents present in the compound , but oxazoles generally serve as versatile intermediates in organic synthesis (De Coen et al., 2018).

Applications De Recherche Scientifique

Metal(II) Complexes Formation

1H,3H,5H-Oxazolo[3,4-c]oxazole, dihydro-7a-methyl- is used in preparing metal(II) complexes, such as those of copper, nickel, cobalt, and zinc. These complexes are characterized by various techniques, including microanalysis and magnetic moment measurements, as well as electronic and infrared spectra examinations (Teo & O'connor, 1983).

Synthesis of Bicyclic Oxazolidines

This compound aids in synthesizing new bicyclic oxazolidine compounds. These are characterized using techniques like FT-IR, 1HNMR spectroscopy, and single crystal X-ray diffraction analysis. Their electronic and photophysical properties are studied through density functional theory (DFT) and time-dependent DFT, observing intra-molecular charge transfer (Abbas et al., 2018).

Preparation of α-Hydroxymethylserine

The compound is also employed in the preparation of α-hydroxymethylserine. Methods include treating the copper(II) complex of dihydro-1H,3H,5H-oxazolo[3,4-c]oxazole-7a-carboxylic acid with hydrogen sulfide or catalytic hydrogenation (O'Conner, Brush & Teo, 1977).

Mass Spectrometric Studies

The compound is used in mass spectrometric studies, particularly in examining carboxy-substituted oxazoles derived from (S)-serine. These studies include gas chromatography/mass spectrometry to characterize methyl and ethyl esters of the acid (O'Conner, Smith & Teo, 1976).

Safety and Hazards

Propriétés

IUPAC Name |

7a-methyl-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-6-2-8-4-7(6)5-9-3-6/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWIJBUYJSIQULU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12COCN1COC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074249 | |

| Record name | 1H,3H,5H-Oxazolo[3,4-c]oxazole, dihydro-7a-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H,3H,5H-Oxazolo[3,4-c]oxazole, dihydro-7a-methyl- | |

CAS RN |

7747-34-4 | |

| Record name | 5-Methyl-1-aza-3,7-dioxabicyclo[3.3.0]octane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7747-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H,3H,5H-Oxazolo(3,4-c)oxazole, dihydro-7a-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007747344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H,3H,5H-Oxazolo[3,4-c]oxazole, dihydro-7a-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What are the key structural features of the synthesized 1H,3H,5H-Oxazolo[3,4-c]oxazole, dihydro-7a-methyl- derivatives and how were they characterized?

A1: The research focuses on two derivatives of 1H,3H,5H-Oxazolo[3,4-c]oxazole, dihydro-7a-methyl-:

- FT-IR Spectroscopy: This provided information about the functional groups present in the molecules. []

- 1H NMR Spectroscopy: This technique revealed details about the hydrogen atom environments within the molecules. []

- Single Crystal X-ray Diffraction Analysis: This provided definitive information about the three-dimensional structures of the compounds, including bond lengths, bond angles, and torsion angles. []

Q2: How did the researchers utilize computational chemistry to study the properties of these compounds?

A2: Density functional theory (DFT) calculations were employed at the B3LYP/6-31G** level of theory to gain insights into the properties of the synthesized compounds. []

- Geometric Optimization: DFT calculations were used to optimize the ground state geometries of the compounds. The calculated bond lengths, bond angles, and torsion angles showed good agreement with the experimental data obtained from X-ray crystallography. This validated the accuracy of the chosen computational method. []

- Electronic and Photophysical Properties: The researchers employed TD-DFT calculations at the B3LYP/6-31G** level of theory to investigate the electronic and photophysical properties of the compounds. These calculations revealed intramolecular charge transfer within both molecules. The absorption wavelengths were calculated both in a vacuum and in various solvents (acetone, acetonitrile, dimethylformamide, dimethyl sulfoxide, and methanol) to understand solvent effects on the electronic transitions. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

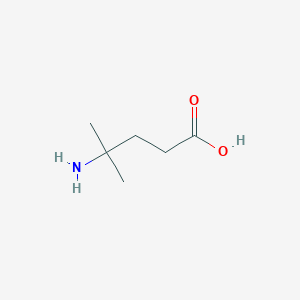

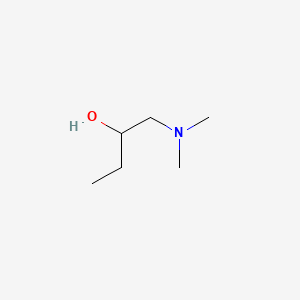

![2-[(2-Amino-2-methylpropyl)amino]ethanol](/img/structure/B1267896.png)

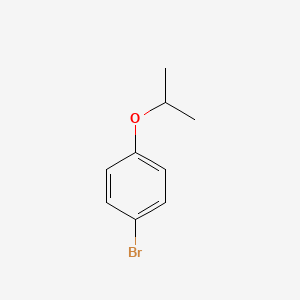

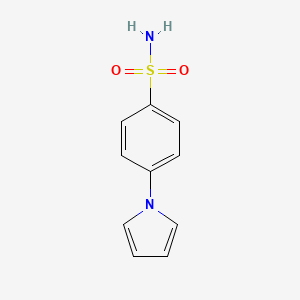

![1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1267903.png)